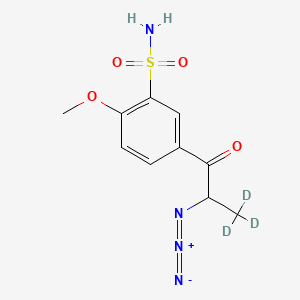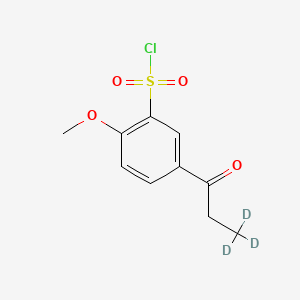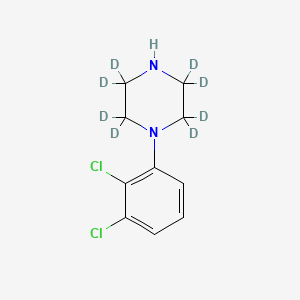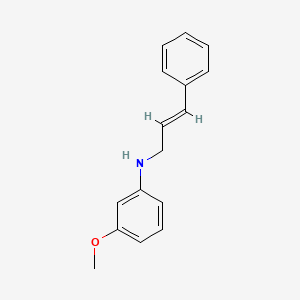![molecular formula C19H21NO7 B562502 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate CAS No. 1076198-54-3](/img/structure/B562502.png)
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate is an organic compound characterized by its complex structure, which includes both methoxy and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzyl alcohol with an appropriate alkylating agent to form 1-(4-methoxyphenyl)methanol.
Ether Formation: This intermediate is then reacted with 2-bromo-2-methylpropane under basic conditions to form 2-[Methyl-1-(4-methoxyphenyl)methoxy]propane.
Carbonate Formation: Finally, the carbonate group is introduced by reacting the ether with 4-nitrophenyl chloroformate in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate can undergo various types of chemical reactions:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The carbonate ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohols and carbon dioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Major Products
Substitution: Substituted nitrophenyl derivatives.
Hydrolysis: 4-methoxybenzyl alcohol and 4-nitrophenol.
Reduction: 4-aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step synthesis.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays due to its reactive carbonate group.
Medicine: Investigated for its potential as a prodrug, where the carbonate group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate exerts its effects typically involves the reactivity of its carbonate group. This group can undergo hydrolysis or nucleophilic attack, leading to the release of the active components. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl Methyl Carbonate: Similar in structure but lacks the nitrophenyl group, resulting in different reactivity and applications.
2-Methoxy-4-nitrophenyl Carbonate: Contains both methoxy and nitrophenyl groups but differs in the positioning and additional substituents.
4-Nitrophenyl Carbonate: A simpler structure with only the nitrophenyl group, used widely in biochemical assays.
Uniqueness
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate is unique due to its combination of methoxy and nitrophenyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate, highlighting its preparation, reactivity, applications, and uniqueness compared to similar compounds
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-19(2,13-25-12-14-4-8-16(24-3)9-5-14)27-18(21)26-17-10-6-15(7-11-17)20(22)23/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPBPKZDIHSKNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662106 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-54-3 |
Source


|
| Record name | 2-[(4-Methoxyphenyl)methoxy]-1,1-dimethylethyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




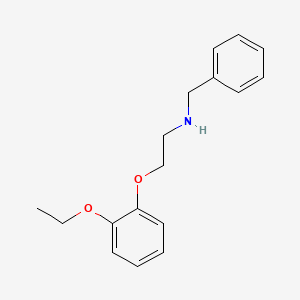

![[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B562428.png)


